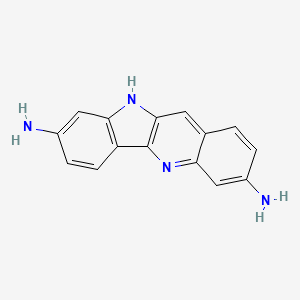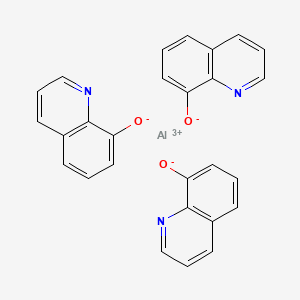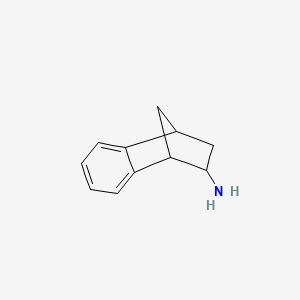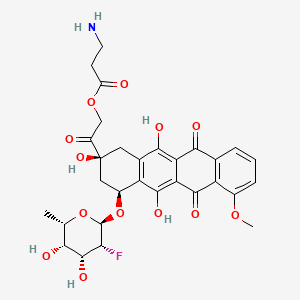
Galarubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
加拉鲁比星的合成涉及多个步骤,从制备蒽环类核心结构开始。将氟引入分子是增强其抗癌特性的关键步骤。合成路线通常包括:
蒽环类核心形成: 这涉及在受控条件下缩合合适的芳香族化合物。
氟化: 氟的引入是在无水条件下使用氟化剂(如二乙基氨基硫酰三氟化物 (DAST))实现的。
纯化: 使用重结晶和色谱等技术对最终产物进行纯化,以确保高纯度和收率。
工业生产方法
加拉鲁比星的工业生产遵循类似的合成路线,但规模更大。该过程包括:
间歇合成: 使用大型反应器进行缩合和氟化反应。
纯化和质量控制: 采用先进的纯化技术,包括高效液相色谱 (HPLC),以确保产品符合医药标准。
制剂: 将纯化的化合物配制成适合临床使用的剂型,例如注射液。
化学反应分析
反应类型
加拉鲁比星会发生几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成醌衍生物。
还原: 还原反应可以将加拉鲁比星转化为其氢醌形式。
取代: 亲核取代反应可以在蒽环类核心上的特定位置发生。
常用试剂和条件
氧化: 在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂。
还原: 使用硼氢化钠或氢化锂铝等还原剂。
取代: 在受控温度和溶剂下使用胺或硫醇等亲核试剂。
形成的主要产物
氧化产物: 醌衍生物。
还原产物: 氢醌衍生物。
取代产物: 根据所用亲核试剂的不同,形成各种取代的蒽环类衍生物。
科学研究应用
加拉鲁比星具有广泛的科学研究应用,包括:
化学: 用作研究氟化对蒽环类衍生物影响的模型化合物。
生物学: 研究其对细胞过程(包括 DNA 合成和修复)的影响。
医学: 作为治疗各种癌症(包括白血病和非小细胞肺癌)的潜在化疗剂进行研究.
工业: 用于开发新的抗癌药物和制剂。
作用机制
加拉鲁比星通过与 DNA 插入作用发挥其作用,从而抑制核酸合成 . 这种插入作用会破坏 DNA 的正常功能,导致 DNA 复制和转录的抑制。 该化合物主要靶向拓扑异构酶 II,一种对 DNA 复制至关重要的酶 . 通过抑制这种酶,加拉鲁比星会在癌细胞中诱导 DNA 损伤和凋亡。
相似化合物的比较
类似化合物
阿霉素: 另一种用于癌症治疗的蒽环类衍生物。
表柔比星: 阿霉素的立体异构体,具有类似的抗癌特性。
缬氨霉素: 一种用于治疗膀胱癌的蒽环类药物.
加拉鲁比星的独特性
加拉鲁比星的独特性在于其氟含量,这增强了其抗癌活性和特异性。 蒽环类核心结构的氟化提高了其与 DNA 插入作用和抑制拓扑异构酶 II 的能力,使其成为一种有效的化疗剂 .
属性
CAS 编号 |
195612-80-7 |
|---|---|
分子式 |
C30H32FNO13 |
分子量 |
633.6 g/mol |
IUPAC 名称 |
[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] 3-aminopropanoate |
InChI |
InChI=1S/C30H32FNO13/c1-11-23(35)28(40)22(31)29(44-11)45-15-9-30(41,16(33)10-43-17(34)6-7-32)8-13-19(15)27(39)21-20(25(13)37)24(36)12-4-3-5-14(42-2)18(12)26(21)38/h3-5,11,15,22-23,28-29,35,37,39-41H,6-10,32H2,1-2H3/t11-,15-,22+,23+,28-,29-,30-/m0/s1 |
InChI 键 |
CKXIPXAIFMTQCS-LRDUUELOSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCN)O)F)O)O |
同义词 |
7-O-(2,6-Dideoxy-2-fluoro-alpha-talopyranosyl)adriamycinone- 14-beta-alaniate hydrochloride beta-Alanine, 2-(4-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-2-naphthacenyl)-2-oxoethyl ester, hydrochloride, (2S-cis)- DA 125 DA-125 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



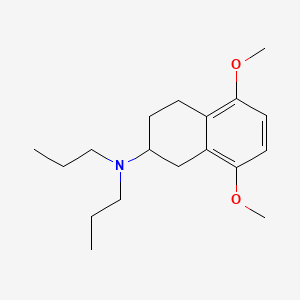
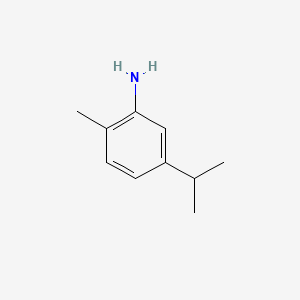

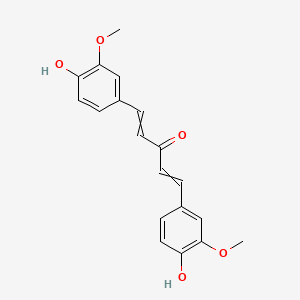
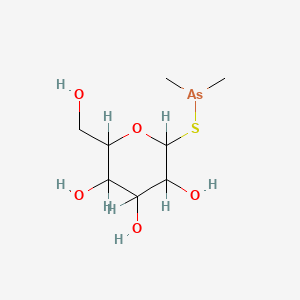
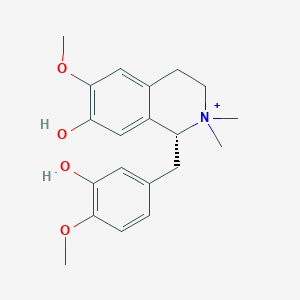
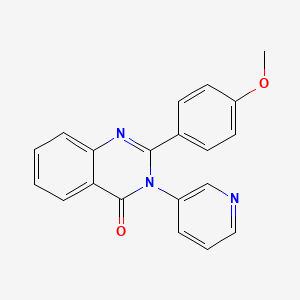
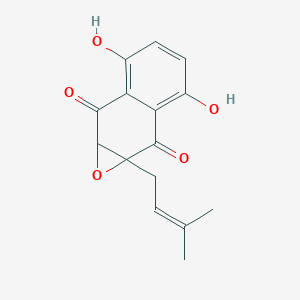
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1204513.png)

